molecular formula C8H17N B2366658 1-Cyclopentylpropan-1-amine CAS No. 1178925-64-8

1-Cyclopentylpropan-1-amine

Cat. No.: B2366658
CAS No.: 1178925-64-8
M. Wt: 127.231
InChI Key: UJPWZPCHMUQQNN-UHFFFAOYSA-N
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Description

1-Cyclopentylpropan-1-amine is a research chemical with the molecular formula C8H17N . It has a molecular weight of 127.23 g/mol . It is used for a variety of research applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.23 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Reductive Amination Catalysts

1-Cyclopentylpropan-1-amine, as a type of cyclopentylamine, is significantly used in the production of pesticides, cosmetics, and medicines. A study by Guo et al. (2019) demonstrated the use of catalysts in the reductive amination of cyclopentanone, leading to high yields of cyclopentylamine. This catalytic system showed stability and could be extended to a series of aldehydes/ketones, highlighting its broad application in amine synthesis (Guo et al., 2019).

Synthesis of Biologically Active Compounds

Lifchits & Charette (2008) explored the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, a method applicable in synthesizing serotonin/norepinephrine reuptake inhibitors. This indicates the role of such amines in pharmaceutical synthesis (Lifchits & Charette, 2008).

Development of Antithrombotic Agents

Hugentobler et al. (2016) examined biocatalytic routes for synthesizing cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor. They employed various biocatalysts to achieve high enantiomeric excess in synthesizing this crucial amine (Hugentobler et al., 2016).

Drug Development and Synthesis

Kozhushkov et al. (2010) focused on synthesizing 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, valuable in drug development. Their research highlights the versatility and importance of cyclopropylamine derivatives in synthesizing complex pharmaceuticals (Kozhushkov et al., 2010).

Amine Synthesis for Material Chemistry

Froidevaux et al. (2016) reviewed the synthesis of biobased amines, including cyclopropylamine, emphasizing their role as monomers for materials such as polyamides and polyurethanes. This study illustrates the growing interest in amines derived from biobased resources for various applications (Froidevaux et al., 2016).

Advanced Synthesis Techniques

Parker et al. (2012) developed a chemo-enzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, highlighting the potential for combining chemical and biological methods in amine synthesis, particularly for pharmaceutical applications (Parker et al., 2012).

Properties

IUPAC Name

1-cyclopentylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWZPCHMUQQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.